

Unveiling the Kinase Selectivity Profile of Tinengotinib (TT-00420)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAN 420C

Cat. No.: B15562817

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of Tinengotinib (TT-00420), a novel multi-kinase inhibitor, against a broad panel of human protein kinases. The data presented here is derived from in-vitro biochemical assays and is intended to offer an objective overview of Tinengotinib's selectivity.

Initially identified in a phenotypic screen for its potent activity against triple-negative breast cancer (TNBC) cells, Tinengotinib (TT-00420) has emerged as a spectrum-selective inhibitor targeting key pathways in cancer progression.^{[1][2]} Biochemical assays have revealed that Tinengotinib strongly inhibits a distinct set of kinases, including Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).^{[1][3]} This multi-targeted profile suggests its potential to simultaneously suppress tumor cell proliferation, angiogenesis, and modulate the tumor immune microenvironment.^{[4][5]}

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Tinengotinib against its primary targets and a selection of other kinases, providing a quantitative measure of its cross-reactivity. The data is presented as IC₅₀ values, the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.

Kinase Target	IC50 (nM)	Kinase Family
Aurora A	1.2	Serine/Threonine Kinase
Aurora B	3.3	Serine/Threonine Kinase
FGFR1	1.5	Tyrosine Kinase
FGFR2	3.5	Tyrosine Kinase
FGFR3	2.5	Tyrosine Kinase
VEGFR1	-	Tyrosine Kinase
VEGFR2	-	Tyrosine Kinase
JAK1	-	Tyrosine Kinase
JAK2	-	Tyrosine Kinase
CSF1R	-	Tyrosine Kinase

Note: Specific IC50 values for VEGFRs, JAKs, and CSF1R were not explicitly provided in the primary reference but were identified as strong targets. Further studies are needed for a complete quantitative comparison.

Experimental Protocols

The determination of the kinase inhibition profile of Tinengotinib was performed using a well-established in-vitro biochemical assay. The following is a generalized protocol representative of the methodology used in such kinase inhibitor profiling studies.

In-Vitro Kinase Assay (Radiometric)

This protocol outlines a common method for determining the IC50 values of a test compound against a panel of purified kinases.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase

- Tinengotinib (TT-00420) stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [γ -³³P]ATP (radiolabeled)
- ATP solution
- 96-well or 384-well plates
- Phosphocellulose filter plates
- Scintillation counter

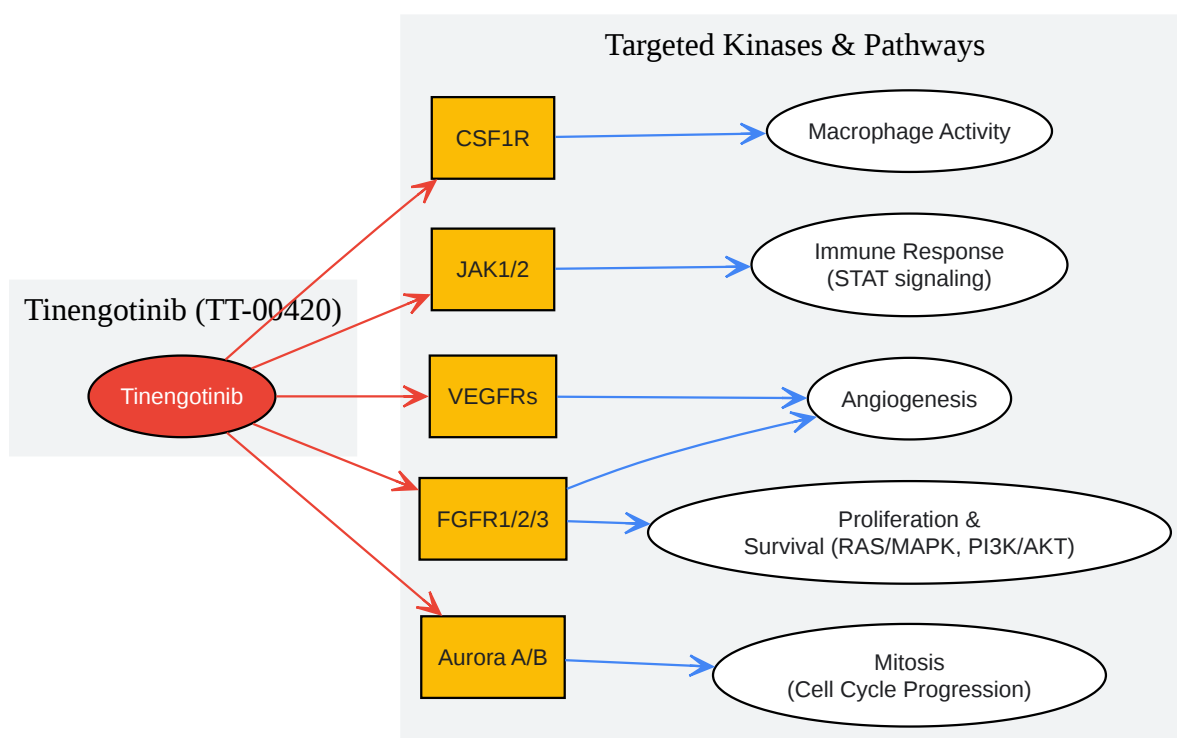
Procedure:

- **Compound Preparation:** Prepare serial dilutions of Tinengotinib in DMSO. A typical starting concentration is 10 μ M, with subsequent 3-fold or 10-fold dilutions.
- **Reaction Setup:** In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted Tinengotinib or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- **Initiation of Kinase Reaction:** Start the reaction by adding a mixture of the specific substrate and [γ -³³P]ATP. The final ATP concentration should be at or near the K_m for each respective kinase to ensure accurate IC₅₀ determination.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
- **Termination and Washing:** Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ -³³P]ATP.
- **Detection:** After drying the filter plates, add a scintillation cocktail to each well.

- **Data Analysis:** Measure the radioactivity in each well using a scintillation counter. Calculate the percentage of kinase activity inhibition for each Tinengotinib concentration relative to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

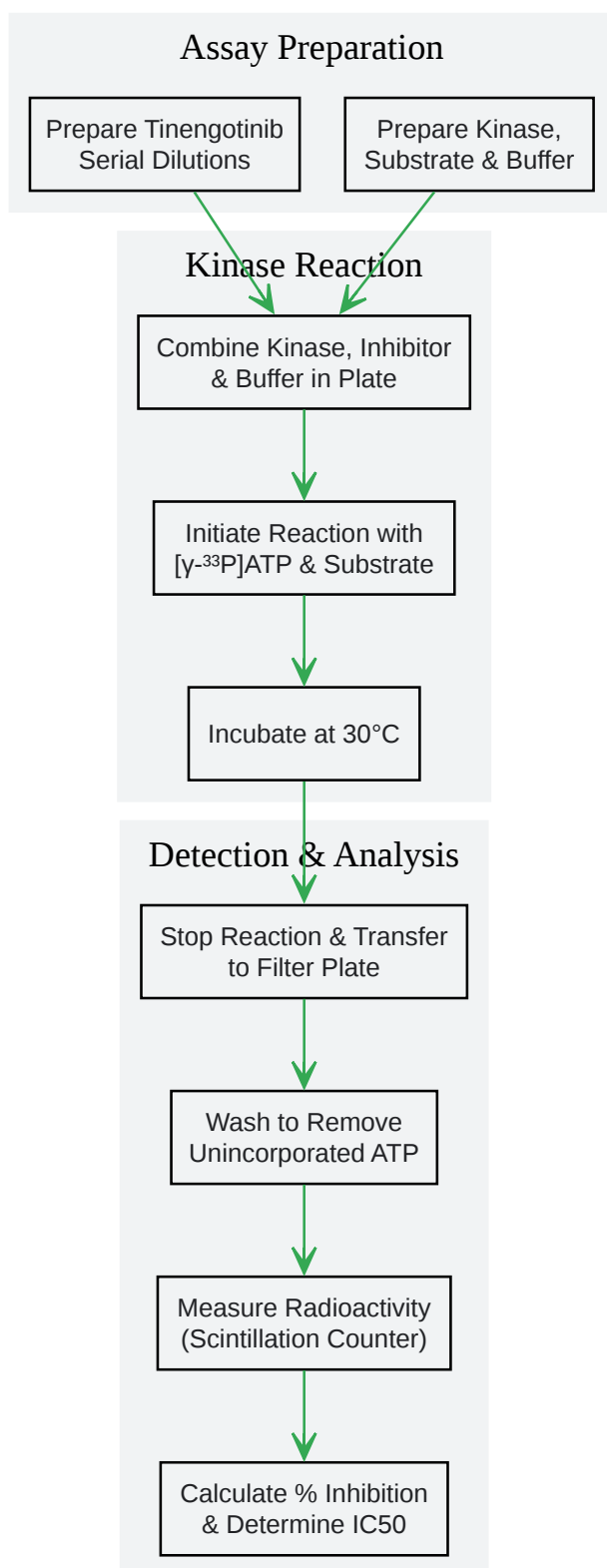
Signaling Pathways and Experimental Workflow

The multi-targeted nature of Tinengotinib impacts several critical signaling pathways involved in cancer. The following diagrams, generated using the DOT language, illustrate a simplified overview of the affected pathways and a typical experimental workflow for kinase inhibitor profiling.



[Click to download full resolution via product page](#)

Caption: Tinengotinib's multi-targeted inhibition of key kinases and their downstream signaling pathways.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for in-vitro radiometric kinase inhibition assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multiple Kinase Small Molecule Inhibitor Tinengotinib (TT-00420) Alone or With Chemotherapy Inhibit the Growth of SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinengotinib Efficacy in Patients With Advanced Cholangiocarcinoma: A Phase 2 Trial | CCA News Online [ccanewsonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. First-In-Human Phase I Study of Tinengotinib (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of Tinengotinib (TT-00420)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562817#cross-reactivity-of-tan-420c-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com